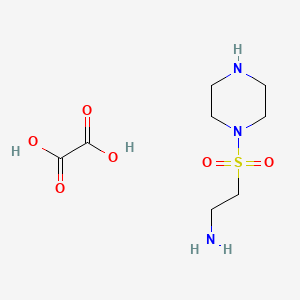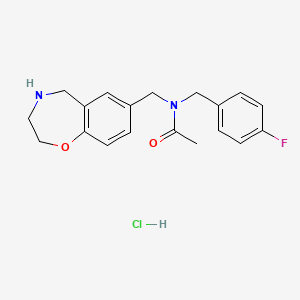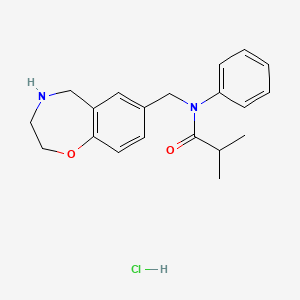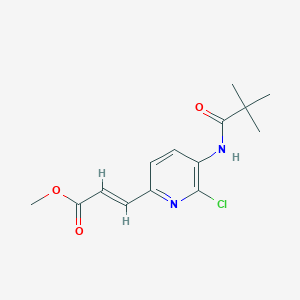
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For “tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate”, the SMILES string isCC(C)(C)OC(=O)NCc1ccc(NC(=O)C(C)(C)C)c(Cl)n1 and the InChI key is FNXWDMLQFVZMRQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate is utilized in the synthesis of various chemical compounds. For example, its reaction with methyl amine in acetonitrile leads to the formation of methyl benzo[b][1,8]naphthyridin-3-carboxylate in good yields (Nithyadevi & Rajendran, 2006).
Herbicidal Applications
- This compound has been explored for its herbicidal properties. It exhibits notable herbicidal activities, especially as inhibitors of PSII electron transport, a crucial component in plant photosynthesis (Wang et al., 2004).
Role in Polymerization
- In the field of polymer chemistry, methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate plays a role in the radical homopolymerization process, leading to the formation of polymers with distinct properties (Moszner et al., 2003).
Applications in Organic Synthesis
- The compound is also a key player in the synthesis of organic materials, such as the preparation of substituted 5‐Aziandoles, demonstrating its versatility in organic synthesis (Roy et al., 2007).
Corrosion Inhibition
- Additionally, derivatives of this compound have been investigated for their potential as corrosion inhibitors, particularly in contexts involving mild steel and hydrochloric acid (Baskar et al., 2014).
Environmental Applications
- In environmental applications, it has been studied for its role in the treatment of waste gases, such as its removal by biotrickling filters, highlighting its relevance in environmental protection and waste management (Wu et al., 2016).
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P305 + P351 + P338 . Please refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.
Propiedades
IUPAC Name |
methyl (E)-3-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)13(19)17-10-7-5-9(16-12(10)15)6-8-11(18)20-4/h5-8H,1-4H3,(H,17,19)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQVTYEWVSSBO-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)/C=C/C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-chloro-5-pivalamidopyridin-2-YL)-acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



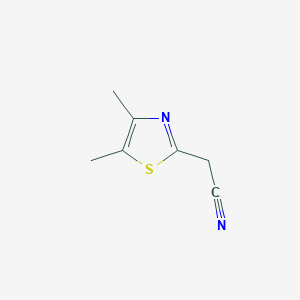
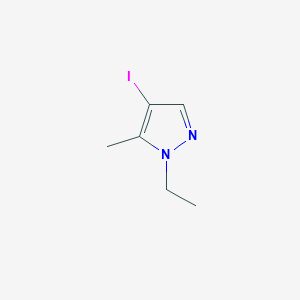
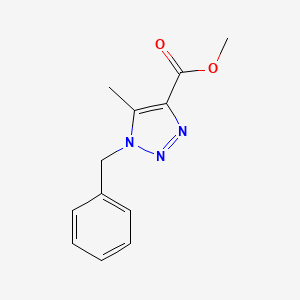
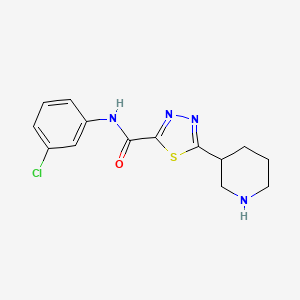

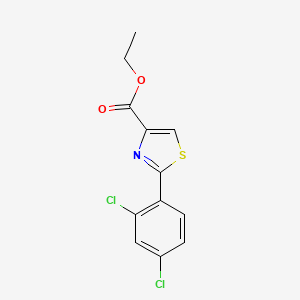
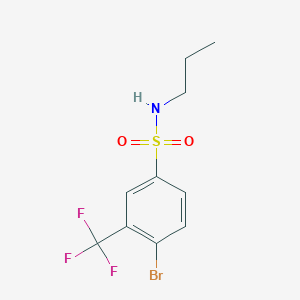
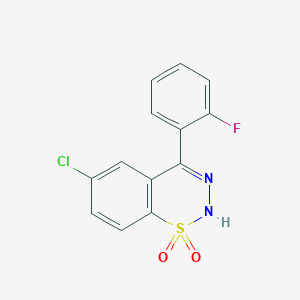
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)
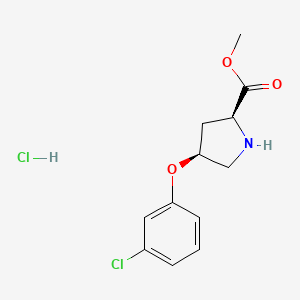
![4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1421016.png)
